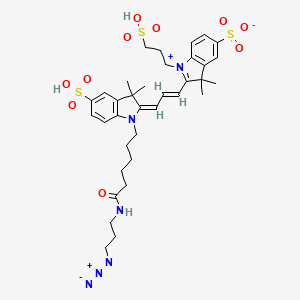

Sulfo-Cy3 azide

Description

Contextualization within Bioorthogonal Fluorescent Probe Development

The development of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the specific labeling and visualization of biomolecules in their native environment. yok.gov.trrsc.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Fluorescent probes are essential tools in this field, and their design has evolved to incorporate bioorthogonal functional groups. researchgate.netdntb.gov.ua

Sulfo-Cy3 azide (B81097) is a prime example of a bioorthogonal fluorescent probe. Its azide moiety is largely absent in biological systems, ensuring that it will not react nonspecifically with cellular components. nih.gov This allows for highly selective labeling of target molecules that have been functionalized with a complementary reactive group, such as an alkyne. medchemexpress.com The development of such probes has enabled researchers to track the localization and dynamics of specific proteins, glycans, and other biomolecules within live cells with high precision. nih.govacs.org The enhanced water solubility of Sulfo-Cy3 due to its sulfonate groups is a significant advantage, as it allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biological samples. apexbt.comantibodies.com

Rationale for Azide Functionalization in Modern Bioconjugation Chemistry

The functionalization of molecules with an azide group is a cornerstone of modern bioconjugation chemistry, primarily due to its participation in "click chemistry" reactions. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.govacs.org This reaction is favored for its rapid kinetics, high yield, and compatibility with a wide range of functional groups and reaction conditions. nih.gov

The azide group's small size and lack of reactivity towards endogenous biological molecules make it an ideal chemical handle for bioconjugation. nih.gov It can be readily introduced into biomolecules through various methods, including metabolic labeling, enzymatic transfer, or direct chemical modification. acs.org Once incorporated, the azide-functionalized biomolecule can be specifically targeted by a probe like Sulfo-Cy3 azide.

Beyond the copper-catalyzed reaction, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a copper catalyst. medchemexpress.combroadpharm.com This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. acs.org The versatility of the azide group in these powerful ligation reactions underscores the rationale for its widespread use in the design of advanced chemical probes like this compound for diverse applications in biomedical research. researchgate.netmdpi.com

Structure

2D Structure

Properties

IUPAC Name |

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Conjugation Methodologies for Sulfo Cy3 Azide

Functionalization Pathways for Azide (B81097) Integration onto Sulfo-Cy3 Scaffolds

The integration of an azide moiety onto the Sulfo-Cy3 scaffold is typically achieved through the use of a linker arm. This strategy physically separates the reactive azide from the core fluorophore structure. The chemical name, (2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate, reveals a common functionalization pathway. glpbio.com In this structure, an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3 is likely reacted with a bifunctional linker containing both an amine and an azide, such as a 6-aminohexyl linker further functionalized with an azidopropyl group.

Alternatively, synthetic schemes can be designed where the azide functionality is introduced at an earlier stage. For example, in the synthesis of related doubly-labeled ATP analogues, an azide can serve as a protected amine. d-nb.info This azide remains inert while other chemical modifications are performed on the molecule, such as coupling with a Sulfo-Cy5 NHS ester. d-nb.info Following this, the azide is reduced to an amine under mild conditions to allow for subsequent conjugation, demonstrating the azide's role as a stable functional group precursor during multi-step syntheses. d-nb.info

Diverse Bioconjugation Approaches Employing Sulfo-Cy3 Azide for Biomolecular Labeling

The azide group on Sulfo-Cy3 allows it to participate in highly specific and efficient ligation reactions, primarily through cycloaddition pathways with alkynes. These "click chemistry" reactions are characterized by their high yield, stereospecificity, and tolerance of a wide range of functional groups and solvents, making them ideal for complex biological environments. interchim.fr

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent method for conjugating this compound to molecules containing a terminal alkyne. axispharm.commedchemexpress.com This reaction is known for its high efficiency and favorable kinetics. interchim.fr The catalysis by copper(I) ions is crucial, and these are typically generated in situ by reducing a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. interchim.frjenabioscience.com To prevent copper-mediated damage to biomolecules and enhance reaction efficiency, a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is often included. interchim.fr

CuAAC protocols using this compound have been successfully applied to label a wide array of biomolecules, including alkyne-modified peptides and proteins. google.comd-nb.info For instance, in immunofluorescent staining, a CuAAC-mediated detection method using this compound was shown to be significantly more sensitive than conventional protocols, affording a high signal-to-noise ratio with minimal background staining. nih.gov

Table 1: Representative Protocol for CuAAC Labeling

| Component | Typical Concentration | Purpose | Reference |

|---|---|---|---|

| This compound | 1-5 µM | Fluorescent azide probe | nih.gov |

| Alkyne-modified biomolecule | Varies | Target for labeling | d-nb.info |

| Copper(II) Sulfate (CuSO₄) | 5 mM | Copper catalyst source | nih.govacs.org |

| Sodium Ascorbate | 10-50 mM | Reducing agent to generate Cu(I) | nih.govacs.org |

| Stabilizing Ligand (e.g., THPTA) | Optional but recommended | Protects biomolecules and enhances reaction | interchim.fr |

To circumvent the potential cytotoxicity associated with copper catalysts, especially in live-cell imaging, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a powerful alternative. nih.gov This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. medchemexpress.comnih.govmedchemexpress.com The high ring strain of these molecules enables them to react spontaneously with azides at physiological temperatures without a catalyst. axispharm.com

This compound readily participates in SPAAC reactions. medchemexpress.com This methodology has been employed for labeling azide-modified glycans on the surface of exosomes for in vivo tracking and for visualizing sialic acids in the glycocalyx of cells. nih.govnih.gov While SPAAC avoids copper toxicity, it can sometimes result in higher background staining from non-specific binding, a factor to consider during experimental design. nih.gov

The azide group's specific reactivity with alkynes, which is inert to most other functional groups found in biological systems, makes it an excellent tool for orthogonal labeling strategies. This allows for the sequential or simultaneous labeling of multiple sites within a single molecule or a complex system.

A clear example of this is the dual labeling of an RNA molecule. acs.org A 5-aminoallyl uridine (B1682114) within the RNA can be first labeled with a Sulfo-Cy3-NHS ester, which reacts specifically with the amine. Subsequently, a terminal 2'-O-(2-azidoethyl) group on the same RNA molecule can be independently labeled via SPAAC with a different, cyclooctyne-functionalized dye. acs.org Similarly, in the synthesis of complex ATP probes, an azide can be left untouched while an amine precursor is deprotected and reacted with one dye (e.g., Sulfo-Cy5-NHS ester). d-nb.info The azide can then be selectively reduced to an amine and reacted with a second dye, demonstrating the azide's utility as a stable, orthogonal handle in a multi-step functionalization process. d-nb.info

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies for Copper-Free Bioconjugation

Synthesis of Advanced Sulfo-Cy3 Conjugates for Complex Biological Systems

The bioconjugation methodologies described above enable the synthesis of a diverse range of advanced Sulfo-Cy3 conjugates designed to probe complex biological questions. By attaching this compound to specific vectors or substrates, researchers can visualize and track molecular processes with high specificity.

Examples of such advanced conjugates include:

Peptide Conjugates: this compound has been conjugated to peptides, such as the uPAR-targeted peptide AE105, to create probes for staining specific cell types, like human glioblastoma cells that overexpress the target receptor. glpbio.comgoogle.com

Protein Conjugates: The site-specific labeling of proteins, such as Bovine Serum Albumin (BSA), has been achieved. d-nb.info In one study, a bifunctional reagent was used to attach an alkyne handle exclusively to the Cys34 residue of BSA, which was then fluorescently labeled using this compound via a CuAAC reaction. d-nb.info

Metabolic Labels: this compound is used to detect biomolecules that have been metabolically engineered to contain alkyne or azide groups. For example, it can detect newly synthesized DNA in cells by reacting with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) that has been incorporated by cellular polymerases. nih.gov It has also been used to label azide-modified glycans on exosomes after cells were treated with azido-sugars like Ac₄ManNAz. nih.gov

Supramolecular Polymer Probes: In materials science, Sulfo-Cy3 has been integrated into self-assembling systems. An alkyne-functionalized Sulfo-Cy3 dye was reacted with an azide-decorated benzene-1,3,5-tricarboxamide (B1221032) (BTA) monomer via CuAAC. tue.nl This allowed for the creation of fluorescently labeled supramolecular polymers, which could be visualized using super-resolution microscopy. tue.nl

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-hydroxysuccinimide | NHS |

| Copper(II) sulfate | CuSO₄ |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA |

| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA |

| Dibenzocyclooctyne | DBCO |

| Bicyclo[6.1.0]nonyne | BCN |

| Sulfo-Cy5 N-hydroxysuccinimide ester | Sulfo-Cy5-NHS ester |

| 5-ethynyl-2'-deoxyuridine | EdU |

| Tetra-acetylated N-azidoacetyl-D-mannosamine | Ac₄ManNAz |

| Bovine Serum Albumin | BSA |

| Benzene-1,3,5-tricarboxamide | BTA |

| Adenosine triphosphate | ATP |

| N,N-dimethylformamide | DMF |

| Dimethyl sulfoxide | DMSO |

Applications in High Resolution Bioimaging and Spectroscopic Techniques

Advanced Fluorescence Microscopy Platforms

Sulfo-Cy3 azide (B81097) is extensively utilized across a range of advanced fluorescence microscopy techniques, enabling researchers to visualize cellular structures and dynamics with high resolution and sensitivity. Its favorable photophysical properties, including high brightness and photostability, are critical for these demanding imaging applications. lumiprobe.com

The high water solubility of Sulfo-Cy3 azide, conferred by its sulfonate groups, makes it particularly well-suited for live-cell imaging. apexbt.com This property ensures its compatibility with aqueous buffer systems and minimizes the need for organic co-solvents that can be toxic to cells, thus maintaining cell viability during imaging experiments. lumiprobe.com Researchers can utilize this compound to label and track the real-time dynamics of biomolecules, such as proteins and glycans, to study cellular processes like cell migration and receptor trafficking. nih.govacs.org Its bright fluorescence allows for clear visualization of these processes with high signal-to-noise ratios. For instance, it has been used in studies involving the labeling of cell surface amines to monitor tissue flows on developing zebrafish embryos. biorxiv.org

Two-photon excitation (TPE) microscopy is a powerful technique for imaging deep within scattering tissues. nih.govmit.edu By using near-infrared (NIR) excitation light, which penetrates tissue more deeply and causes less photodamage than shorter wavelength light, TPE microscopy allows for high-resolution imaging in thick specimens. nih.govqmul.ac.ukfrontiersin.org While specific two-photon absorption cross-section data for this compound is not always readily available, cyanine (B1664457) dyes, in general, are utilized in these advanced imaging modalities. The principle of TPE microscopy provides inherent confocality, leading to high-resolution and high-contrast images of living samples with reduced phototoxicity outside the focal plane. qmul.ac.ukfrontiersin.org This makes the combination of this compound labeling with TPE a promising approach for visualizing cellular structures and processes deep within tissues, such as in explanted mouse ear preparations. nih.govacs.org

This compound has been successfully employed in super-resolution microscopy techniques that bypass the diffraction limit of light, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM). nih.gov These methods allow for the visualization of cellular structures at the nanoscale. nih.govresearchgate.net

In STED microscopy, a depletion laser is used to narrow the effective focal spot, leading to a significant improvement in resolution. nih.govsigmaaldrich.com Sulfo-Cy3 has been identified as a suitable dye for STED imaging, often in combination with specific depletion laser lines. sigmaaldrich.comresearchgate.net For example, fluorogenic versions of Cy3 have been developed for STED imaging that exhibit increased fluorescence upon reaction with a target, which is advantageous for reducing background noise. researchgate.net

For PALM/STORM, which rely on the stochastic activation and localization of single fluorophores, the photophysical properties of the dye are critical. nih.govresearchgate.net While detailed studies on the specific blinking properties of this compound for PALM/STORM are ongoing, cyanine dyes are a class of fluorophores frequently used in these techniques. rsc.org The ability to precisely label target molecules with this compound is a key advantage for these single-molecule localization methods.

| Microscopy Technique | Key Feature of this compound | Research Finding |

| STED Microscopy | Suitability for depletion with common laser lines. | Fluorogenic Tet-Cy3 probes have been used for no-wash, super-resolution imaging of cytoskeletal proteins. researchgate.net |

| PALM/STORM | Precise labeling via click chemistry. | The general class of cyanine dyes is widely used for single-molecule localization microscopy. nih.govrsc.org |

This compound is a valuable reagent in immunofluorescence (IF) staining, particularly in methods that utilize click chemistry for signal amplification and detection. nih.gov In a hybrid detection system combining tyramine (B21549) signal amplification (TSA) with copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound has been shown to produce significantly less background staining compared to other fluorescent azides. nih.gov This results in a high signal-to-noise ratio, which is crucial for the sensitive and specific detection of low-abundance targets. nih.gov Researchers have found that using lower concentrations of this compound (e.g., 2 µM) with an extended reaction time yields optimal staining results. nih.gov Its amphoteric, water-soluble nature contributes to its low non-specific binding in both cellular and tissue samples. nih.gov

| Parameter | Recommended Condition | Rationale |

| This compound concentration | 1-2.5 µM | Minimizes background while providing sufficient signal. nih.gov |

| Reaction Buffer | Aqueous media (e.g., PBS) | High water solubility of the dye allows for reactions without organic co-solvents. lumiprobe.comnih.gov |

| Catalyst System (for CuAAC) | 5 mM CuSO₄, 50 mM ascorbic acid | Standard conditions for efficient click reaction in immunofluorescence. nih.gov |

Super-Resolution Microscopy Implementations (e.g., STED, PALM/STORM)

Quantitative Flow Cytometry for Cell Population Analysis

Flow cytometry enables the high-throughput analysis and sorting of cells based on their expression of specific markers. nih.gov this compound is used to label cell populations for quantitative analysis. Its compatibility with multi-color assays allows for the simultaneous analysis of multiple cellular parameters. For instance, it has been used to detect proliferating cells by labeling 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog incorporated into newly synthesized DNA. biorxiv.org In these experiments, a "click" reaction between the azide group of Sulfo-Cy3 and the alkyne group of EdU allows for the specific and bright labeling of cells in the S-phase of the cell cycle. biorxiv.org This enables the precise quantification of cell proliferation rates within different cell populations. biorxiv.org

| Application | Labeling Strategy | Detection Method |

| Cell Proliferation Assay | Incorporation of EdU followed by click reaction with this compound. | Flow cytometry analysis of Cy3 fluorescence. biorxiv.org |

| Cell Population Barcoding | Labeling different cell populations with distinct fluorophores, including Sulfo-Cy3. | Mass cytometry or flow cytometry to distinguish populations. acs.org |

Molecular Probing and High-Sensitivity Detection Systems

The bright fluorescence and versatile conjugation chemistry of this compound make it an excellent component for the development of molecular probes and high-sensitivity detection systems. It is employed in the creation of biosensors for various analytes, such as nucleic acids and small molecules. These biosensors can be designed to produce a change in fluorescence intensity upon binding to the target analyte, allowing for real-time and non-invasive detection.

Furthermore, this compound is used in fluorescence resonance energy transfer (FRET)-based assays to study biomolecular interactions. researchgate.net In FRET, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. By labeling interacting partners with a suitable FRET pair, such as a pyrene (B120774) excimer (donor) and Sulfo-Cy3 (acceptor), researchers can monitor their association and dissociation. researchgate.net Such probes have demonstrated a significant enhancement of the acceptor's fluorescence upon target binding, providing a high signal-to-background ratio for sensitive detection of nucleic acids like 18S rRNA in cells. researchgate.net

| Detection System | Principle | Example Application |

| Biosensors | Target binding induces a change in fluorescence. | Real-time detection of nucleic acids or small molecules. |

| FRET Probes | Distance-dependent energy transfer between a donor and Sulfo-Cy3 as the acceptor. | Visualization of 18S rRNA by fluorescent in situ hybridization. researchgate.net |

Nucleic Acid Labeling in Hybridization, Sequencing, and Fluorescent In Situ Hybridization (FISH)

This compound is extensively used for the fluorescent labeling of nucleic acids, enabling their detection and analysis in a range of applications. Through the incorporation of alkyne-modified nucleotides during DNA or RNA synthesis, this compound can be "clicked" onto the nucleic acid strands. This method provides a robust and specific means of attaching a fluorescent tag for downstream analysis.

In the context of nucleic acid hybridization , fluorescently labeled probes are essential for identifying specific DNA or RNA sequences. This compound-labeled oligonucleotides can be used as probes in techniques like Southern and Northern blotting, as well as in microarray analysis, to detect the presence and abundance of complementary sequences.

For DNA sequencing , fluorescently labeled nucleotides are a cornerstone of modern sequencing-by-synthesis technologies. While not always directly the azide form, Cy3 derivatives are a common choice for labeling deoxynucleotide triphosphates (dNTPs), allowing for the optical detection of each base as it is incorporated by a DNA polymerase.

In Fluorescent In Situ Hybridization (FISH) , this compound plays a role in enhancing signal detection. One powerful technique, Tyramide Signal Amplification (TSA), can be used in conjunction with FISH to detect low-abundance nucleic acid targets. In this method, a horseradish peroxidase (HRP)-conjugated probe binds to the target sequence. The HRP then catalyzes the deposition of multiple tyramide-conjugated fluorophores, including Sulfo-Cy3, in the immediate vicinity of the target, leading to a significant amplification of the fluorescent signal. This allows for the sensitive detection of specific genes or RNA molecules within the cellular context.

Protein and Peptide Functionalization for Proteomic and Interactomic Research

The specific and efficient labeling of proteins and peptides is crucial for understanding their function, localization, and interactions. This compound, via click chemistry, offers a powerful method for achieving this. Proteins can be metabolically, enzymatically, or chemically modified to introduce an alkyne group, which then serves as a handle for conjugation with this compound.

In proteomics , this labeling strategy can be used to track protein synthesis, identify post-translationally modified proteins, or visualize specific proteins within a cell. For example, researchers have used this compound to fluorescently label bovine serum albumin (BSA) that was first modified with an alkyne-bearing compound. This demonstrated the successful and specific attachment of the dye to the protein, enabling its detection in gel electrophoresis.

For interactomic research , which focuses on studying the interactions between proteins and other molecules, this compound provides a means to visualize these events. In one study, a "clickable" photo-cholesterol analog was used to investigate the interaction between the influenza virus hemagglutinin (HA) protein and cholesterol. After the photo-cholesterol was covalently cross-linked to the HA protein upon UV irradiation, a this compound derivative was "clicked" onto the cholesterol molecule, allowing for the fluorescent detection of the HA-cholesterol complex and providing insights into this critical protein-lipid interaction.

Table 2: Examples of this compound Applications in Biomolecule Labeling

| Application Area | Biomolecule | Labeling Strategy | Research Finding | Source(s) |

| Proteomics | Bovine Serum Albumin (BSA) | Alkyne modification followed by CuAAC with this compound | Successful and specific fluorescent labeling of the protein for detection. | |

| Interactomics | Influenza Hemagglutinin (HA) | Photo-crosslinking with alkyne-cholesterol followed by CuAAC with a this compound derivative | Visualization of the HA-cholesterol interaction, confirming the protein's cholesterol-binding capability. | |

| Nucleic Acid Analysis | DNA/RNA | Incorporation of alkyne-modified nucleotides followed by CuAAC with this compound | Enables fluorescent detection for hybridization, sequencing, and FISH applications. |

Enzymatic Activity Monitoring through FRET-Based Probes

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it ideal for monitoring dynamic biological processes like enzymatic activity. FRET-based probes for enzyme activity are typically designed with a fluorophore donor and an acceptor molecule (either another fluorophore or a quencher) linked by a substrate specific to the enzyme of interest. Cleavage of the substrate by the enzyme separates the donor and acceptor, leading to a change in the FRET signal, which can be measured as a change in fluorescence intensity or lifetime.

Sulfo-Cy3 is frequently employed as the donor fluorophore in such FRET pairs due to its favorable spectroscopic properties. While the synthesis of these probes can involve various derivatives of Sulfo-Cy3, the azide form is particularly useful for attaching the dye to an alkyne-modified enzyme substrate via click chemistry. This approach offers a straightforward and specific method for constructing FRET probes.

For instance, FRET probes have been developed to monitor the activity of enzymes like ATPases and endopolyphosphatases. In a study focused on endopolyphosphatase activity, researchers designed a FRET probe consisting of a short polyphosphate chain with a Sulfo-Cy3 donor at one end and a Sulfo-Cy5 acceptor at the other. The synthesis of such probes can be achieved by using alkyne-modified linkers at the termini of the polyphosphate chain, allowing for the subsequent attachment of azide-functionalized dyes like this compound and Sulfo-Cy5 azide through a click reaction. When the polyphosphate chain is intact, FRET occurs between the two dyes. Upon cleavage by an endopolyphosphatase, the dyes are separated, leading to a decrease in FRET and an increase in the donor's fluorescence, providing a real-time readout of enzymatic activity.

Förster/bioluminescence Resonance Energy Transfer Fret/bret Research Paradigms

Sulfo-Cy3 Azide (B81097) as a Critical Component in FRET/BRET Pair Design

Sulfo-Cy3 azide has emerged as a versatile and widely used component in the design of FRET and BRET pairs due to its favorable photophysical properties and chemical reactivity. Its azide group allows for its specific attachment to biomolecules modified with an alkyne group through a highly efficient and bioorthogonal "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This precise labeling strategy is crucial for creating well-defined FRET/BRET probes.

The utility of Sulfo-Cy3 extends to its role as both an energy donor and an acceptor in FRET and BRET experiments. illinois.edu Its sulfonated nature imparts excellent water solubility, which is advantageous for biological applications in aqueous environments. researchgate.net

In FRET-based assays, Sulfo-Cy3 is frequently paired with other cyanine (B1664457) dyes, most notably Sulfo-Cy5. The significant spectral overlap between the emission of Sulfo-Cy3 (the donor) and the absorption of Sulfo-Cy5 (the acceptor) leads to efficient energy transfer. sci-hub.se This donor-acceptor pair has been instrumental in the development of ratiometric FRET probes to monitor enzymatic activities, such as ATP cleavage. d-nb.info For instance, a probe with Sulfo-Cy3 and Sulfo-Cy5 at opposite ends of an ATP analog exhibits a significant change in the ratio of their fluorescence intensities upon enzymatic hydrolysis, providing a robust method for detecting ATP cleavage. d-nb.info

Furthermore, this compound has been employed to create FRET systems for imaging protein-specific methylation in living cells. biorxiv.org In these systems, a protein of interest is tagged with a donor fluorophore (like EGFP), and this compound is clicked onto a methylation reporter that modifies the protein. The proximity of the donor and acceptor upon methylation enables FRET to occur, which can be detected by changes in the donor's fluorescence lifetime. biorxiv.org

In the context of BRET, Sulfo-Cy3 can act as the acceptor for the light-emitting luciferase donor. researchgate.net BRET offers the advantage of avoiding external excitation, thereby reducing background autofluorescence. d-nb.info A notable example is the development of a bioluminescent zinc sensor, where a luciferase is fused to zinc-binding domains. A Sulfo-Cy3 dye is conjugated to the sensor, and in the absence of zinc, efficient BRET occurs. Zinc binding induces a conformational change that disrupts BRET, leading to a ratiometric change in the emission of the luciferase and the Sulfo-Cy3 dye. researchgate.net

The following table summarizes common FRET/BRET pairs involving Sulfo-Cy3:

| Donor | Acceptor | Application |

| Sulfo-Cy3 | Sulfo-Cy5 | Ratiometric sensing of enzyme activity (e.g., ATP cleavage) sci-hub.sed-nb.info |

| EGFP | Sulfo-Cy3 | Imaging protein-specific methylation biorxiv.org |

| Nanoluciferase (NLuc) | Sulfo-Cy3 | Bioluminescent sensing of ions (e.g., Zn2+) researchgate.net |

| Sulfo-Cy3 | Eclipse Quencher | "Dark-quenched" probes for enzyme activity d-nb.info |

Methodological Considerations for FRET Efficiency Determination and Quantitative Analysis

Accurate determination of FRET efficiency is paramount for quantitative analysis of molecular interactions and conformational changes. Several methodologies are employed, each with its own set of considerations, particularly when using fluorophores like Sulfo-Cy3.

Sensitized Emission: This is a common steady-state method where the sample is excited at the donor's excitation wavelength, and the fluorescence emission of both the donor and acceptor is measured. The FRET efficiency (E) can be calculated from the ratio of the acceptor's sensitized emission to the donor's emission. However, this method requires careful correction for spectral bleed-through, which is the direct excitation of the acceptor at the donor's excitation wavelength and the spillover of the donor's emission into the acceptor's detection channel. fsu.edu

The FRET efficiency can be calculated using the following equation: E = 1 - (IDA / ID) where IDA is the donor intensity in the presence of the acceptor and ID is the donor intensity in the absence of the acceptor.

Acceptor Photobleaching: This method involves measuring the donor's fluorescence intensity before and after photobleaching the acceptor. The increase in the donor's fluorescence after the acceptor is destroyed is directly proportional to the FRET efficiency. fsu.edu This technique provides a direct measure of FRET but is destructive and not suitable for dynamic measurements.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique that measures the fluorescence lifetime of the donor fluorophore. In the presence of an acceptor, the donor's fluorescence lifetime is shortened due to the additional non-radiative decay pathway provided by FRET. The FRET efficiency can be calculated from the reduction in the donor's lifetime. sci-hub.sefsu.edu FLIM is independent of fluorophore concentration and less susceptible to spectral bleed-through artifacts. fsu.edu

For quantitative analysis, it is crucial to consider the quantum yield of the donor and the extinction coefficient of the acceptor, as these parameters influence the Förster distance (R₀), the distance at which FRET efficiency is 50%. The local environment of the fluorophore can significantly affect its photophysical properties, including its quantum yield. researchgate.netbiorxiv.org Therefore, it is essential to characterize these properties for the specific labeled biomolecule under investigation to ensure accurate FRET-based distance calculations. biorxiv.org Homogeneously labeled samples are also critical for obtaining accurate FRET efficiencies, as heterogeneous labeling can lead to biased results. researchgate.net

The table below outlines key methodological considerations for determining FRET efficiency with Sulfo-Cy3:

| Method | Principle | Advantages | Disadvantages |

| Sensitized Emission | Measures the increase in acceptor emission upon donor excitation. | Relatively simple to implement. | Requires correction for spectral bleed-through. fsu.edu |

| Acceptor Photobleaching | Measures the increase in donor emission after acceptor photobleaching. | Direct measure of FRET efficiency. fsu.edu | Destructive, not suitable for dynamic studies. fsu.edu |

| FLIM | Measures the decrease in the donor's fluorescence lifetime. | Independent of fluorophore concentration, less prone to artifacts. fsu.edu | Requires specialized instrumentation. |

Single-Molecule FRET (smFRET) for Unraveling Conformational Dynamics of Biomolecules

Single-molecule FRET (smFRET) has revolutionized the study of biomolecular dynamics by allowing the observation of individual molecules, thereby revealing conformational heterogeneity and dynamic transitions that are often obscured in ensemble measurements. oup.com this compound, in combination with suitable acceptor dyes like Sulfo-Cy5, is a workhorse for smFRET studies due to its brightness and photostability. biorxiv.orgbiorxiv.org

A prominent application of smFRET with Sulfo-Cy3 is the investigation of the conformational dynamics of large protein complexes. For example, researchers have used this technique to study human NADPH-cytochrome P450 reductase (CPR), a flexible protein with multiple domains. By site-specifically labeling CPR with Sulfo-Cy3 and Sulfo-Cy5, they were able to monitor the conformational equilibrium between different functional states of the enzyme and how this equilibrium is modulated by factors such as ionic strength and the binding of cofactors like NADP+. researchgate.netbiorxiv.orgresearchgate.net

In another study, smFRET was used to probe the conformational dynamics of protein disulfide isomerase (PDI), an enzyme involved in protein folding. By labeling PDI with a Sulfo-Cy3/Sulfo-Cy5 pair, researchers could track the movements of its catalytic domains in real-time. These studies revealed that PDI exists in multiple conformational ensembles, and the distribution of these ensembles is influenced by the redox environment. biorxiv.org

smFRET has also been instrumental in studying the folding and dynamics of nucleic acids. For instance, the conformational changes in a large fragment of the 16S ribosomal RNA were characterized using a Cy3/Cy5 FRET pair, where one of the dyes was introduced as an azide derivative. nih.gov These experiments revealed the existence of multiple conformational states and how the binding of ribosomal proteins influences the folding landscape of the RNA. nih.gov

The following table summarizes key research findings from smFRET studies utilizing Sulfo-Cy3:

| Biomolecule | Research Focus | Key Findings |

| Human NADPH-cytochrome P450 reductase (CPR) | Conformational equilibrium and its modulation. | Revealed the influence of ionic strength and NADP+ on the equilibrium between locked and unlocked states. researchgate.netbiorxiv.orgresearchgate.net |

| Protein Disulfide Isomerase (PDI) | Conformational dynamics in response to redox environment. | Identified three distinct conformational ensembles (two open and one closed) whose distribution is dictated by the redox state. biorxiv.org |

| 16S Ribosomal RNA | Protein-induced folding and conformational dynamics. | Characterized multiple conformational states and the influence of ribosomal protein binding on the RNA's folding pathway. nih.gov |

Signal Amplification and Enhanced Detection Strategies

Hybrid Detection Systems Utilizing Peroxidase-Mediated Signal Amplification

A significant advancement in sensitive immunofluorescent staining involves a hybrid detection system that combines the enzymatic power of horseradish peroxidase (HRP) with the specificity of bioorthogonal click chemistry. nih.gov This method uses a novel alkyne-functionalized tyramide substrate for HRP. nih.gov

The process unfolds in a sequential manner:

An antibody-HRP conjugate binds to the target of interest in the sample.

In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of the alkyne tyramide substrate into a highly reactive radical. nih.govlumiprobe.com This radical covalently binds to tyrosine residues in proteins proximal to the HRP enzyme, effectively depositing a high density of alkyne groups at the target site. nih.govlumiprobe.com

The deposited alkyne groups are then available to be "clicked" with Sulfo-Cy3 azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

This two-step process, which separates the enzymatic deposition from the fluorescent labeling, offers distinct advantages. nih.gov It avoids potential side reactions that can occur with directly labeled fluorescent tyramides, such as oxidation of the dye itself or reactions between tyramide radicals and other dye molecules that can lead to precipitation or signal quenching. nih.gov The result is a highly sensitive and specific labeling of the target, with research showing that this hybrid system can effectively detect targets even in paraffin-embedded tissue sections where epitopes may be compromised. nih.gov

Integration with Tyramide Signal Amplification (TSA) Protocols for Increased Sensitivity

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a well-established technique for enhancing detection sensitivity by 10 to 200 times compared to standard methods. nih.govbiotium.comthermofisher.com The core principle involves HRP depositing multiple tyramide-conjugated labels at the site of a single target. lumiprobe.com While traditional TSA uses tyramides directly conjugated to fluorophores like Sulfo-Cy3 tyramide, the hybrid approach described above represents a significant evolution. nih.govlumiprobe.com

By integrating Sulfo-Cy3 azide via a CuAAC reaction with a deposited alkyne tyramide, the sensitivity can be further enhanced. nih.gov Studies directly comparing the novel CuAAC-mediated detection with traditional TSA have demonstrated superior performance for the hybrid method. nih.gov In one study detecting the NeuN protein in mouse brain tissue, the CuAAC method with this compound was estimated to be 2-5 times more sensitive than TSA using Sulfo-Cy3 tyramide. nih.govresearchgate.net This increased sensitivity allows for the detection of low-abundance targets that might otherwise be missed. nih.gov

Table 1: Comparative Sensitivity of Detection Methods for NeuN Protein

| Detection Method | Fluorophore/System | Camera Exposure Time for Signal Saturation | Relative Sensitivity Increase (vs. Conventional IF) | Reference |

|---|---|---|---|---|

| Conventional Immunofluorescence (IF) | Alexa 568 secondary antibody | 150 ms | - | nih.gov |

| Tyramide Signal Amplification (TSA) | Sulfo-Cy3 tyramide | 30 ms | ~5x | nih.govresearchgate.net |

| Hybrid CuAAC-Mediated Detection | Alkyne tyramide + this compound | 6 ms | ~25-30x | nih.govresearchgate.net |

This data illustrates that the integration of this compound through a click chemistry step provides a substantial boost in sensitivity over both conventional immunofluorescence and standard TSA protocols. nih.govresearchgate.netresearchgate.net

Advanced Approaches for Minimizing Non-Specific Labeling and Autofluorescence in Complex Samples

A persistent challenge in fluorescence imaging is the reduction of background noise, which arises from non-specific binding of probes and endogenous autofluorescence of the biological sample. atto-tec.com this compound offers several advantages in this regard.

The hybrid CuAAC-mediated detection method inherently produces significantly less background staining compared to the direct use of fluorescently labeled tyramides in TSA. nih.gov While TSA is known to increase sensitivity, it is also frequently associated with background issues stemming from the non-specific binding of the tyramide conjugate. nih.govmdpi.com The CuAAC approach with alkyne tyramide and this compound mitigates this, affording lower background and stronger specific fluorescent signals. nih.govresearchgate.net

The chemical properties of this compound itself contribute to a higher signal-to-noise ratio. nih.gov Its amphoteric and water-soluble nature makes it particularly suitable for in-situ analyses, as it displays low non-specific binding that can be easily washed away from samples. nih.govapexbt.com The use of sulfonated dyes, in general, is a recognized strategy to minimize non-specific binding to lipophilic structures like cell membranes. nih.gov

Furthermore, in applications outside of TSA, such as surface patterning, the choice of linker chemistry paired with this compound visualization can dramatically reduce background. Research has shown that using a diazirine-alkyne linker for photopatterning, followed by coupling with this compound, results in a more than 3-fold increase in the signal-to-background ratio compared to other linkers. nih.gov This highlights the importance of the entire chemical system in achieving clean, high-contrast fluorescence.

Table 2: Signal-to-Noise Ratio Comparison in Surface Patterning

| Patterning Linker | Visualization Probe | Relative Signal-to-Noise Ratio | Reference |

|---|---|---|---|

| 6-FAM-alkyne | This compound | ~1 (Baseline) | nih.gov |

| Diazirine-alkyne | This compound | >3x | nih.gov |

By combining advanced enzymatic amplification, specific click chemistry ligation, and the favorable chemical properties of the fluorophore itself, strategies involving this compound provide researchers with powerful tools to achieve highly sensitive and specific detection with minimal background interference. nih.gov

Functionalization of Biological Entities, Nanomaterials, and Engineered Systems

Metabolic Glycan Engineering and Exosome Tracking for Intercellular Communication Studies

Metabolic glycan engineering is a technique used to modify the glycan structures on cell surfaces by introducing unnatural monosaccharide derivatives. nih.gov In this context, Sulfo-Cy3 azide (B81097) serves as a valuable tool for visualizing and tracking these modified glycans.

One key application is in the study of exosomes, which are nanoscale vesicles involved in intercellular communication. exosome-rna.com By metabolically incorporating an azido-sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the glycans of cells, the resulting exosomes will also display these azide groups on their surface. exosome-rna.comnih.gov These azide-functionalized exosomes can then be labeled with Sulfo-Cy3 azide through a bioorthogonal click reaction, such as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com This process allows for the fluorescent labeling of exosomes, enabling researchers to track their movement and uptake by other cells, providing insights into intercellular communication pathways. exosome-rna.comnih.gov

Studies have shown that this labeling strategy is effective for tracking the biodistribution of exosomes both in vitro and in vivo. nih.gov For instance, researchers have successfully used this method to label exosomes derived from breast cancer cells and have observed their uptake by other cells. nih.gov The fluorescence intensity of the labeled cells was found to be dependent on the dose of the azido-sugar administered. nih.gov This technique provides a powerful method for studying the role of exosomes in various physiological and pathological processes. exosome-rna.com

Liposome (B1194612) Surface Functionalization for Targeted Delivery and Drug Encapsulation

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as delivery vehicles for drugs and other therapeutic agents. The surface of liposomes can be functionalized with various molecules to enhance their stability, targeting capabilities, and drug encapsulation efficiency.

This compound can be used to functionalize the surface of liposomes through click chemistry. By incorporating lipids with alkyne groups into the liposome bilayer, this compound can be covalently attached to the liposome surface. This fluorescent labeling allows for the tracking and visualization of the liposomes, which is crucial for studying their biodistribution and interaction with target cells. While direct research on this compound for liposome functionalization is not extensively detailed in the provided results, the principles of click chemistry with other azide-functionalized dyes on liposomes are well-established, suggesting a strong potential for this compound in this area.

Development of Biocompatible Probes for In Vivo and In Vitro Applications

The biocompatibility and bright fluorescence of this compound make it an excellent candidate for the development of probes for both in vivo and in vitro applications. apexbt.com Its high water solubility, due to the sulfonate group, is a key advantage for biological experiments, as it minimizes the need for organic co-solvents that can be harmful to cells. apexbt.comlumiprobe.comantibodies.com

In vitro, this compound is used for fluorescently staining cells and tissues for microscopy. apexbt.com For example, it has been used to stain human glioblastoma cells. apexbt.com Its application extends to labeling various biomolecules, including proteins and peptides, allowing for the study of their localization and interactions within cells. medchemexpress.com

For in vivo applications, the ability to track molecules labeled with this compound within a living organism is of significant interest. The fluorescent properties of Sulfo-Cy3 fall within a spectral range that allows for reasonable tissue penetration. Labeled exosomes, as mentioned earlier, have been tracked in animal models to study their distribution and targeting. exosome-rna.com The development of such biocompatible probes is crucial for advancing our understanding of biological processes in their native environments.

Applications in Advanced Biosensor Design and Biomaterial Integration

This compound plays a role in the development of advanced biosensors and the functionalization of biomaterials. Biosensors are devices that detect the presence of specific biological molecules. The high sensitivity of fluorescent dyes like Sulfo-Cy3 makes them ideal for creating highly sensitive detection systems.

In one application, this compound is used to verify the successful incorporation of an artificial amino acid containing an azide group into a protein. nih.govacs.org This protein is then immobilized on a biosensor surface in a controlled orientation, which has been shown to significantly enhance the biosensor's sensitivity. nih.govacs.org Specifically, the directed attachment of a galectin-1 biosensor using this method resulted in a 12-fold increase in sensitivity for detecting glycosylated von Willebrand factor compared to random immobilization. nih.govacs.org

Furthermore, this compound can be integrated into biomaterials to confer fluorescent properties. For example, it can be clicked onto polymer brushes that are grafted onto a surface, allowing for the quantification of the density of functional groups on the biomaterial. rsc.org This functionalization is a key step in creating surfaces with specific biological activities.

Sequential and Switchable Patterning for Spatiotemporal Control of Cellular Processes

The ability to control the spatial and temporal arrangement of molecules on a surface is critical for studying dynamic cellular processes. This compound is utilized in advanced photopatterning techniques to achieve this spatiotemporal control. acs.orgnih.gov

One such technique involves a two-step process where a surface is first patterned with a linker molecule containing a photoreactive group and an adapter group. acs.org This is achieved by shining light through a mask onto the surface. acs.orgnih.gov In the second step, a molecule of interest, functionalized with a complementary group, is attached to the patterned linker via click chemistry. acs.org this compound can be used in this second step to visualize the created patterns. acs.orgnih.gov

Researchers have used this method to create patterns of cell-adhesive molecules to study cell migration and growth. acs.orguni-muenchen.de By using different photoreactive linkers, they can create sequential and switchable patterns, allowing for the dynamic control of the cellular environment. nih.gov For example, this technique has been used to mimic the dynamic process of angiogenesis by controlling the presentation of different signals to cells over time. nih.gov The use of this compound in these experiments is crucial for verifying the accuracy and resolution of the patterned surfaces. acs.orgnih.gov Studies have shown that using a diazirine-based linker results in patterns with a higher signal-to-noise ratio compared to other linkers when visualized with this compound. nih.govresearchgate.net

| Feature | Description |

| Chemical Name | This compound |

| CAS Number | 1801695-56-6 medchemexpress.comaxispharm.com |

| Molecular Formula | C35H46N6O10S3 medchemexpress.com |

| Molecular Weight | 806.97 g/mol medchemexpress.com |

| Appearance | Brown to reddish-brown solid medchemexpress.com |

| Solubility | Water, DMSO, DMF axispharm.com |

| Excitation Maximum | ~550-555 nm broadpharm.commedchemexpress.comaxispharm.com |

| Emission Maximum | ~570-572 nm broadpharm.commedchemexpress.comaxispharm.com |

Methodological Advancements and Future Research Directions

Optimization of Aqueous Reaction Conditions for Sensitive Biological Samples

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction for utilizing Sulfo-Cy3 azide (B81097). nih.gov However, the potential toxicity of copper catalysts necessitates careful optimization, especially for live-cell imaging and sensitive biological specimens. Research has focused on refining CuAAC protocols to enhance signal-to-noise ratios while maintaining sample integrity. nih.gov

One key advancement is the use of low micromolar concentrations of Sulfo-Cy3 azide (e.g., 1-2.5 µM) in conjunction with an optimized concentration of a copper catalyst, such as 5 mM copper sulfate (B86663) (CuSO4), and an antioxidant like ascorbic acid in a phosphate-buffered saline (PBS) solution. nih.gov This approach, coupled with extended reaction times, has been shown to yield optimal staining results in organic solvent-free aqueous media. nih.gov

Studies have demonstrated that this compound exhibits lower non-specific binding compared to other fluorescent azides like BODIPY-FL and Cy3 azides, making it particularly suitable for in situ analysis in cells and tissues. nih.gov Its amphoteric, water-soluble nature contributes to a higher signal-to-noise ratio and allows for easy removal of unbound dye through washing. interchim.frnih.gov This is crucial when working with dense cell cultures and tissues where background staining can be a significant issue. nih.gov The efficiency of labeling can also be influenced by the pH of the reaction buffer, with a pH range of 7 to 9 being common for labeling proteins. dutscher.com

Strategies for Managing Photophysical Performance in Complex Biological Environments

The performance of fluorescent probes like this compound can be significantly affected by the complex and dynamic nature of biological systems. Key challenges include aggregation-induced quenching and photobleaching, which can compromise the quality and duration of imaging experiments.

Mitigating Aggregation-Induced Quenching Effects

Aggregation-caused quenching (ACQ) is a phenomenon where fluorophores, at high concentrations or in close proximity, form non-fluorescent aggregates, leading to a decrease in fluorescence intensity. nih.govnih.gov While Sulfo-Cy3 is sulfonated to improve water solubility and reduce aggregation, it can still exhibit self-quenching at high concentrations (e.g., above 500 μM). nih.gov This is a common issue for many organic dyes with planar aromatic structures that facilitate π–π stacking. nih.gov

Strategies to mitigate ACQ include:

Controlling Dye-to-Protein Ratios: When labeling proteins, it is crucial to optimize the dye-to-protein (D/P) ratio. For cyanine (B1664457) dyes, D/P ratios between 4 and 12 have been found to yield the brightest conjugates, with higher ratios leading to self-quenching. dutscher.com

Utilizing Bulky Side Groups: Modifying dyes with bulky side groups can sterically hinder the close association of chromophores, thus preventing aggregation. unistra.fr

Co-assembly with Molecular Barriers: A novel approach involves the co-assembly of chromophores with molecular barriers, such as octafluoronaphthalene, to disrupt π–π stacking and reduce quenching effects. nih.gov

Host-Guest Chemistry: Encapsulating fluorophores within host molecules can shield them from their environment and prevent aggregation, thereby improving brightness and stability. acs.org

Enhancing Long-Term Imaging Stability and Reducing Photobleaching

Photobleaching, the irreversible photodestruction of a fluorophore, is a major limitation in long-term fluorescence imaging. acs.orgscience.gov The photostability of cyanine dyes like Sulfo-Cy3 is a critical parameter for successful single-molecule and time-lapse imaging. acs.orgnih.gov

Several strategies are employed to enhance photostability:

Use of Antifading Agents: The addition of antioxidants and triplet state quenchers to the imaging medium can significantly retard photobleaching. researchgate.net Common antifading agents include n-propyl gallate (nPG), ascorbic acid (AA), and Trolox (TX). researchgate.net These agents work by reducing photoionized fluorophores or quenching reactive oxygen species that can destroy the dye. acs.orgresearchgate.net

Optimizing Imaging Buffers: The composition of the imaging buffer is critical. For single-molecule experiments, oxygen scavengers are often included to minimize photo-oxidation, a primary pathway for photobleaching. science.gov

Structural Modifications: Incorporating structural modifications that rigidify the molecular framework of the dye can minimize non-radiative decay pathways and enhance photostability. acs.org

Comparative Analysis with Emerging Fluorescent Probes and Bioorthogonal Labeling Chemistries

The field of fluorescent probes is continuously evolving, with new dyes and labeling technologies offering alternatives to established methods.

Comparison with Other Fluorophores: this compound is often compared to other popular dye families like Alexa Fluor and BODIPY dyes. While Sulfo-Cy3 offers excellent water solubility and brightness, some Alexa Fluor dyes are specifically designed with a higher degree of sulfonation to more effectively minimize self-quenching. interchim.frnih.gov BODIPY-FL, for instance, may show quenching at lower concentrations than Sulfo-Cy3. nih.gov The choice of fluorophore often depends on the specific application, required photophysical properties (e.g., quantum yield, lifetime), and the biological environment. aip.org

| Feature | This compound | Alexa Fluor 488 Azide | BODIPY-FL Azide |

| Excitation Max (nm) | 548 antibodies.com | ~495 | ~503 |

| Emission Max (nm) | 563 antibodies.com | ~519 | ~512 |

| Quantum Yield | ~0.1 antibodies.com | ~0.92 | ~0.97 |

| Water Solubility | High interchim.frantibodies.com | High | Moderate |

| Self-Quenching | Occurs at high concentrations nih.gov | Minimized by design nih.gov | Can occur at lower concentrations nih.gov |

This table provides a general comparison; specific properties can vary with conjugation and environment.

Comparison with Other Bioorthogonal Chemistries: The CuAAC reaction, while widely used, is not the only bioorthogonal labeling method available. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is highly advantageous for live-cell imaging as it avoids copper-induced toxicity. nih.govresearchgate.net SPAAC utilizes strained cyclooctynes, such as DBCO, that react specifically with azides. researchgate.netnih.gov Other emerging bioorthogonal reactions include the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, and TAMM condensation. acs.orgnih.gov The kinetics of these reactions can differ significantly, with some, like tetrazine ligations, being much faster than SPAAC. nih.gov The choice of bioorthogonal chemistry depends on factors like reaction speed, potential for side reactions, and the specific functional groups that can be introduced into the biological system. researchgate.net

Challenges and Opportunities in Translational Research and Diagnostic Tool Development

The translation of fluorescent probes like this compound from basic research to clinical diagnostics presents both significant challenges and exciting opportunities.

Challenges:

In Vivo Stability and Metabolism: The stability of cyanine dyes in a complex in vivo environment can be a concern. The dyes can be metabolized, and their photophysical properties may change, affecting the reliability of detection. nih.gov

Background Signal: Autofluorescence from tissues can interfere with the signal from the fluorescent probe, reducing the signal-to-noise ratio, particularly for dyes emitting in the visible spectrum.

Delivery and Targeting: Efficient and specific delivery of the probe to the target tissue or cells in a living organism remains a major hurdle.

Regulatory Approval: The path to clinical approval for new diagnostic agents is long and requires extensive validation of safety and efficacy.

Opportunities:

Preclinical Imaging: this compound and similar probes are valuable tools in preclinical animal models for tracking cells, studying disease progression, and evaluating drug delivery. nih.gov For instance, they have been used to track the biodistribution of exosomes. nih.gov

Multiplexed Imaging: The compatibility of click chemistry with other labeling methods opens the door for multiplexed imaging, allowing for the simultaneous visualization of multiple targets. nih.gov This is particularly valuable for understanding complex biological systems and for developing more sophisticated diagnostic panels.

Development of Theranostics: There is growing interest in developing "theranostic" agents that combine diagnostic imaging with therapeutic intervention. Fluorescent probes can be integrated into such platforms to monitor drug delivery and therapeutic response in real-time.

Point-of-Care Diagnostics: The high sensitivity and specificity of fluorescence-based detection could be harnessed to develop rapid and sensitive point-of-care diagnostic tests.

While challenges remain, the continued optimization of reaction conditions, improvement of dye properties, and integration with novel bioorthogonal chemistries will undoubtedly expand the role of this compound and related probes in both fundamental biological discovery and the development of next-generation diagnostic tools.

Q & A

Basic Research Questions

Q. What are the standard protocols for conjugating Sulfo-Cy3 azide to biomolecules in bioimaging experiments?

- Methodological Answer : Conjugation typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. For proteins, a molar ratio of 1:5 (target biomolecule:this compound) in PBS buffer (pH 7.4) is recommended, with 1–2 hours of incubation at 4°C to minimize aggregation. Post-conjugation, centrifugal filtration (3 kDa cutoff) removes unreacted dye . Controls (e.g., unlabeled samples) are critical to confirm specificity .

Q. How do researchers optimize this compound permeability for intracellular imaging?

- Methodological Answer : Permeability is enhanced using cell-penetrating peptides (e.g., TAT) or electroporation. For live-cell imaging, a 30-minute incubation at 37°C in serum-free media improves uptake. Post-incubation, three washes with PBS reduce extracellular dye interference . Validation via confocal microscopy with organelle-specific counterstains (e.g., DAPI for nuclei) is advised .

Q. What experimental controls are essential to validate this compound specificity?

- Methodological Answer :

- Negative Control : Omit primary biomolecule to test non-specific binding.

- Competition Assay : Pre-incubate with excess unlabeled azide to block binding sites.

- Fluorescence Quenching : Use sodium dithionite to distinguish membrane-bound vs. internalized dye .

Advanced Research Questions

Q. How can non-specific binding of this compound be mitigated in tissue imaging?

- Methodological Answer : Non-specific binding arises from electrostatic interactions with charged residues. Strategies include:

- Blocking : Pre-treat tissues with 5% BSA or 10% fetal bovine serum for 1 hour.

- Buffer Optimization : Add 0.1% Tween-20 to washing buffers to reduce hydrophobic interactions.

- Dye Concentration Titration : Test 0.1–10 µM this compound to identify the minimal effective dose .

Q. What methodologies ensure quantitative accuracy when using this compound for drug distribution monitoring?

- Methodological Answer :

- Standard Curve : Generate a linear regression model using known concentrations of dye-conjugated drug spiked into biological matrices (e.g., plasma).

- Normalization : Use internal standards (e.g., IRDye 800CW) for intersample variability correction.

- In Vivo Calibration : Account for tissue-dependent light absorption via Monte Carlo simulations in animal models .

Q. How should researchers resolve discrepancies in fluorescence intensity between replicate experiments?

- Methodological Answer :

- Instrument Calibration : Daily calibration of fluorometers using reference dyes (e.g., fluorescein).

- Environmental Controls : Maintain consistent temperature (25°C ± 1°C) and humidity (40–60%) during imaging.

- Data Normalization : Express intensity as a ratio to housekeeping biomarkers (e.g., β-actin) .

Methodological Best Practices

- Sample Preparation : For live-animal imaging, inject this compound intravenously at 2 mg/kg and allow 24-hour circulation for optimal biodistribution .

- Data Reporting : Include raw fluorescence values, normalization methods, and instrument settings in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.